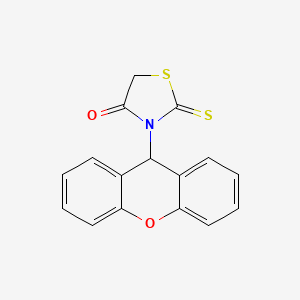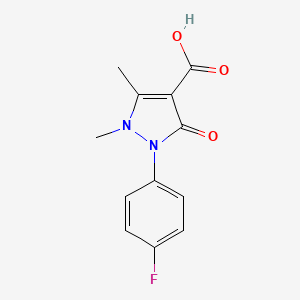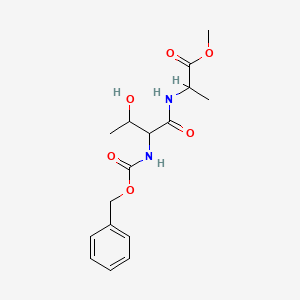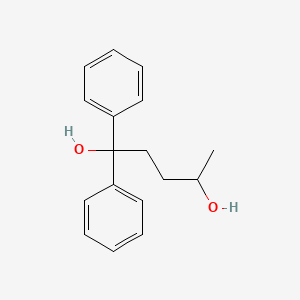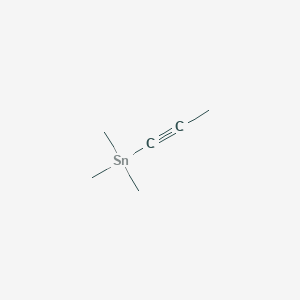
Stannane, trimethyl-1-propynyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl-1-propynyl-: is an organotin compound with the chemical formula C6H12Sn . It is a member of the organotin family, which are compounds containing tin bonded to carbon. These compounds are known for their versatility in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannane, trimethyl-1-propynyl- can be synthesized through various methods. One common method involves the reaction of trimethyltin chloride with 1-propynyl lithium . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of stannane, trimethyl-1-propynyl- may involve the use of organotin hydrides . These hydrides are prepared by reducing the corresponding chlorides with reducing agents such as lithium aluminium hydride or sodium borohydride . The process is scaled up to meet industrial demands, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trimethyl-1-propynyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo substitution reactions where the trimethyl-1-propynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like and are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, trimethyl-1-propynyl- has several applications in scientific research:
Biology: Organotin compounds, including stannane, trimethyl-1-propynyl-, are studied for their potential biological activities, such as and .
Medicine: Research is ongoing to explore the potential use of organotin compounds in due to their ability to interact with biological molecules.
Industry: It is used in the production of and as a stabilizer and catalyst.
Wirkmechanismus
The mechanism by which stannane, trimethyl-1-propynyl- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form coordination complexes with biological molecules, disrupting their normal function. This interaction can lead to the inhibition of enzymes and other proteins, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tributylpropynylstannane (C15H30Sn): Similar in structure but with three butyl groups instead of three methyl groups.
Tetramethylstannane (C4H12Sn): Contains four methyl groups attached to tin.
Uniqueness: Stannane, trimethyl-1-propynyl- is unique due to its trimethyl-1-propynyl group , which imparts specific reactivity and properties. This makes it particularly useful in stannylation reactions and as a precursor for other organotin compounds.
Eigenschaften
CAS-Nummer |
1692-19-9 |
|---|---|
Molekularformel |
C6H12Sn |
Molekulargewicht |
202.87 g/mol |
IUPAC-Name |
trimethyl(prop-1-ynyl)stannane |
InChI |
InChI=1S/C3H3.3CH3.Sn/c1-3-2;;;;/h1H3;3*1H3; |
InChI-Schlüssel |
NFXOZWNWOBZYNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#C[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



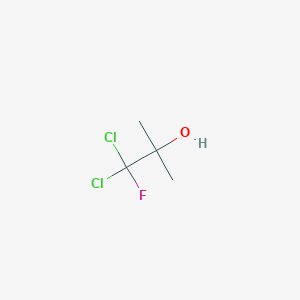
![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)


